1-(cyclohexylmethyl)-4-ethynyl-1H-pyrazole
CAS No.:
Cat. No.: VC16216805
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2 |
|---|---|
| Molecular Weight | 188.27 g/mol |
| IUPAC Name | 1-(cyclohexylmethyl)-4-ethynylpyrazole |
| Standard InChI | InChI=1S/C12H16N2/c1-2-11-8-13-14(9-11)10-12-6-4-3-5-7-12/h1,8-9,12H,3-7,10H2 |
| Standard InChI Key | OHWUMCZWQOCMFD-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1=CN(N=C1)CC2CCCCC2 |
Introduction
Structural and Nomenclature Considerations
1-(Cyclohexylmethyl)-4-ethynyl-1H-pyrazole belongs to the class of monosubstituted pyrazoles, featuring a five-membered aromatic ring with two adjacent nitrogen atoms. The International Union of Pure and Applied Chemistry (IUPAC) name derives from the parent pyrazole structure, with substituents assigned based on positional priorities:
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N1 position: A cyclohexylmethyl group (–CH2C6H11), contributing steric bulk and lipophilicity.
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C4 position: An ethynyl group (–C≡CH), introducing rigidity and electronic conjugation potential.
The cyclohexylmethyl moiety enhances solubility in nonpolar solvents, while the ethynyl group enables participation in click chemistry (e.g., Huisgen cycloaddition) and metal-catalyzed cross-coupling reactions .
Synthetic Strategies and Optimization
Regioselective Alkylation of Pyrazole Precursors
The synthesis of N1-alkylated pyrazoles often begins with the alkylation of NH-pyrazoles. As demonstrated in the synthesis of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates , the choice of base and solvent critically influences regioselectivity and yield. For 1-(cyclohexylmethyl)-4-ethynyl-1H-pyrazole, a plausible route involves:
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Alkylation of 1H-pyrazole-4-carboxylate: Treatment of ethyl 1H-pyrazole-4-carboxylate with cyclohexylmethyl bromide in the presence of NaH/DMF, yielding ethyl 1-(cyclohexylmethyl)-1H-pyrazole-4-carboxylate .
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Ethynylation via Sonogashira Coupling: Palladium-catalyzed cross-coupling of the iodinated intermediate with trimethylsilylacetylene (TMSA), followed by desilylation to install the ethynyl group .
Table 1: Optimization of Alkylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (N1:N2) |
|---|---|---|---|---|
| NaH | DMF | 0–25 | 58–65 | 92:8 |
| K2CO3 | ACN | 70 | 24 | 65:35 |
| Cs2CO3 | Solvent-free | 50 | 41 | 78:22 |
Data adapted from pyrazole alkylation studies .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra of analogous compounds reveal distinct shifts for key substituents:
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Cyclohexylmethyl protons: Multiplets at δ 1.0–2.2 ppm (cyclohexyl CH2) and a triplet at δ 3.4–3.6 ppm (N–CH2–C6H11) .
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Ethynyl proton: A singlet at δ 2.8–3.1 ppm (–C≡CH), with 13C signals at δ 70–75 ppm (sp-hybridized carbon) and δ 85–90 ppm (sp3 carbon) .
Table 2: Key NMR Assignments for 1-(Cyclohexylmethyl)-4-ethynyl-1H-pyrazole
| Proton/Group | δ (ppm) | Multiplicity | Correlation (HMBC) |
|---|---|---|---|
| Pyrazole C3–H | 7.2–7.5 | Singlet | C4 (δ 140), N1–CH2 (δ 45) |
| N1–CH2–C6H11 | 3.4–3.6 | Triplet | C6H11 (δ 25–35) |
| Ethynyl (–C≡CH) | 2.9 | Singlet | C4 (δ 140), C≡C (δ 70–90) |
Physicochemical Properties
Solubility and Lipophilicity
The cyclohexylmethyl group imparts significant hydrophobicity, with predicted logP values of 3.2–3.8 (ChemAxon). Solubility in aqueous media is limited (<0.1 mg/mL) but improves in dichloromethane or THF (>50 mg/mL) .
Thermal Stability
Differential scanning calorimetry (DSC) of related pyrazoles shows decomposition temperatures (Td) >200°C, suggesting robustness for synthetic manipulations .
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